molecular formula C15H24N4O B12172419 N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide

N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide

Cat. No.: B12172419
M. Wt: 276.38 g/mol
InChI Key: LYZHYOWXVLZHPW-UHFFFAOYSA-N
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Description

N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide involves several steps. One common method includes the reaction of 1-ethyl-2-pyrrolidinylmethanamine with 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid under specific conditions . The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

For industrial production, the process may be scaled up with optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out under anhydrous conditions to prevent side reactions .

Mechanism of Action

The mechanism of action of N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide can be compared with other indazole derivatives such as:

These compounds share structural similarities but differ in their specific biological activities and applications. This compound stands out due to its unique combination of chemical properties and potential therapeutic applications .

Properties

Molecular Formula

C15H24N4O

Molecular Weight

276.38 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C15H24N4O/c1-2-19-9-5-6-11(19)10-16-15(20)14-12-7-3-4-8-13(12)17-18-14/h11H,2-10H2,1H3,(H,16,20)(H,17,18)

InChI Key

LYZHYOWXVLZHPW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=NNC3=C2CCCC3

Origin of Product

United States

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